molecular formula C63H88CoN14O14P B576613 CYANOCOBALAMIN CO 57 CAS No. 13115-03-2

CYANOCOBALAMIN CO 57

货号: B576613
CAS 编号: 13115-03-2
分子量: 1353.4 g/mol
InChI 键: FDJOLVPMNUYSCM-LFHMENBZSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Scientific Research Applications

  • Diagnosis of Pernicious Anemia
    • Mechanism : Cyanocobalamin Co-57 is utilized in diagnostic tests to evaluate vitamin B12 absorption in patients suspected of having pernicious anemia. This condition arises from the autoimmune destruction of gastric parietal cells, leading to impaired intrinsic factor production and subsequent malabsorption of vitamin B12.
    • Methodology : Patients are administered a capsule containing cyanocobalamin Co-57, followed by urine collection to measure radioactivity levels over 24 hours. The results help differentiate between normal absorption and malabsorption conditions .
  • Plasma Absorption Tests
    • Study Findings : Research involving 186 patients demonstrated that plasma absorption tests using cyanocobalamin Co-57 effectively distinguished between patients with pernicious anemia and those with normal absorption. The test correlated well with serum vitamin B12 levels and urinary excretion methods, confirming its validity as a diagnostic tool .
    • Clinical Relevance : This method aids in diagnosing not only pernicious anemia but also other gastrointestinal disorders affecting vitamin B12 absorption.
  • Assessment in Malabsorption Syndromes
    • Application : The cyanocobalamin Co-57 absorption test is also applicable in evaluating patients with various malabsorption syndromes, including those with intestinal resection or chronic gastrointestinal diseases. It provides insights into the functional capacity of the gastrointestinal tract to absorb essential nutrients .
    • Case Studies : Studies have shown that patients with conditions such as ileal resection exhibit significantly reduced absorption rates compared to healthy controls, highlighting the test's utility in clinical practice .

Data Tables

Application Area Methodology Patient Population Key Findings
Diagnosis of Pernicious AnemiaOral administration of Co-57 capsule186 patientsEffective differentiation from controls
Plasma Absorption TestingUrine collection post-administration147 patients with intestinal issuesCorrelation with serum levels
Malabsorption SyndromesComparative absorption studiesVarious gastrointestinal disordersIdentified reduced absorption rates

Case Studies

  • Pernicious Anemia Diagnosis
    • A study involving 186 patients showed that the plasma absorption test using cyanocobalamin Co-57 could reliably separate patients with pernicious anemia from healthy controls. This method was particularly effective when combined with hog intrinsic factor concentrate .
  • Malabsorption Assessment
    • In a cohort study examining patients post-gastrectomy, cyanocobalamin Co-57 testing revealed significant deficiencies in vitamin B12 absorption, confirming the necessity for ongoing monitoring and supplementation in this population .

属性

CAS 编号

13115-03-2

分子式

C63H88CoN14O14P

分子量

1353.4 g/mol

IUPAC 名称

cobalt-57(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1/i;;1-2

InChI 键

FDJOLVPMNUYSCM-LFHMENBZSA-L

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2]

手性 SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[57Co+3]

规范 SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。